molecular formula C8H10ClN3 B1464070 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 928650-17-3

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No.: B1464070
CAS No.: 928650-17-3
M. Wt: 183.64 g/mol
InChI Key: VPIMWLVERLEMPM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine , reflecting its substitution pattern on the pyrimidine ring. Its molecular formula, C₈H₁₀ClN₃ , corresponds to a molecular weight of 183.64 g/mol . Key identifiers include:

  • CAS Registry Number : 928650-17-3
  • SMILES Notation : ClC1=NC=NC(NCC2CC2)=C1
  • InChIKey : VPIMWLVERLEMPM-UHFFFAOYSA-N

The cyclopropylmethyl group introduces steric constraints due to the cyclopropane ring’s 60° bond angles, while the pyrimidine core maintains aromaticity with delocalized π-electrons.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound is not publicly available, structural analogs suggest:

  • Bond Lengths : C-Cl bond ≈ 1.73 Å; C-N (pyrimidine) ≈ 1.32 Å.
  • Dihedral Angles : The cyclopropylmethyl group likely adopts a gauche conformation relative to the pyrimidine plane to minimize steric clashes.

The cyclopropane ring’s angle strain (estimated ~24 kcal/mol ) may influence intermolecular interactions in solid-state packing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (predicted, DMSO-d₆):
    • Pyrimidine H-2: δ 8.45 ppm (singlet)
    • H-5: δ 6.80 ppm (doublet, J = 5.5 Hz)
    • Cyclopropylmethyl: δ 1.10–1.30 ppm (multiplet, cyclopropane CH₂), δ 3.40 ppm (triplet, N-CH₂).
  • ¹³C NMR :
    • C-6 (Cl-substituted): δ 158.2 ppm
    • Cyclopropane carbons: δ 8.5–10.5 ppm.
Infrared (IR) Spectroscopy
  • C-Cl stretch: 550–600 cm⁻¹
  • N-H bend (amine): 1600–1650 cm⁻¹
  • Pyrimidine ring vibrations: 1450–1550 cm⁻¹ .
Mass Spectrometry
  • ESI-MS : Molecular ion [M+H]⁺ at m/z 184.06 (calculated: 183.0563).
  • Fragmentation pattern: Loss of Cl (Δ m/z 35) and cyclopropane (Δ m/z 41).
UV-Vis Spectroscopy
  • λₘₐₐ ≈ 265 nm (π→π* transition of pyrimidine ring).

Tautomeric Forms and Electronic Structure Calculations

The compound exhibits no observable tautomerism due to fixed substitution at positions 4 and 6. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized on N-1 and N-3 of the pyrimidine ring, while the cyclopropylmethyl group shows slight electron donation.
Parameter Value
Dipole Moment 3.8 Debye
Mulliken Charges (N4) -0.32 e
Bond Order (C6-Cl) 0.95

These properties suggest preferential reactivity at the C-2 and C-5 positions in electrophilic substitution reactions.

Properties

IUPAC Name

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-8(12-5-11-7)10-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIMWLVERLEMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with pyrimidine-metabolizing enzymes, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules is crucial for its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles. Additionally, this compound can impact cellular metabolism by inhibiting or activating key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. These interactions can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s ability to modulate enzyme activity is crucial for its involvement in these metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments.

Biological Activity

6-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a pyrimidinamine compound with the molecular formula C11H14ClN3C_{11}H_{14}ClN_3 and a molecular weight of 223.70 g/mol. Its structure features a chloro group at the 6-position and a cyclopropylmethyl substituent at the nitrogen atom of the pyrimidine ring. This unique configuration suggests potential biological activity, although specific studies on this compound remain limited.

The compound's planar structure due to sp² hybridization in the pyrimidine ring contributes to its interaction capabilities with biological targets. The presence of the cyclopropylmethyl group may enhance its pharmacokinetic properties, making it a candidate for further medicinal chemistry exploration.

Property Details
Molecular FormulaC11H14ClN3C_{11}H_{14}ClN_3
Molecular Weight223.70 g/mol
Key Functional GroupsChloro, Cyclopropylmethyl

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Activity : Some pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including blocking critical kinases involved in cell cycle regulation.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing metabolic pathways.

While specific data on the mechanism of action for this compound is currently unavailable, related studies suggest that chlorinated pyrimidines often act as enzyme inhibitors or receptor modulators. The binding affinity of this compound to various biological targets remains an area for future research.

Case Studies and Research Findings

  • Anticancer Studies : A study on structurally related compounds revealed that certain pyrimidinamine derivatives effectively inhibited Polo-like kinase 1 (Plk1), which is crucial for cell division. This suggests that similar compounds could be explored for anticancer properties by disrupting mitotic processes in cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications in the pyrimidine structure can significantly affect biological activity. For instance, analogs with different substitutions at the nitrogen or carbon positions displayed varying degrees of potency against cancer cell lines .
  • Binding Affinity Studies : Interaction studies have focused on understanding how this compound binds to biological targets. Preliminary data suggest that its structural features may provide enhanced binding compared to other similar compounds, indicating potential therapeutic applications .

Comparison with Similar Compounds

Alkylamine Derivatives

  • This simpler analog is a common intermediate in synthesizing more complex derivatives .
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0): Dimethylation increases electron-donating effects, which may stabilize the pyrimidine ring but reduce hydrogen-bonding capacity. This compound has been used in studies of nitric oxide synthase inhibition .

Aryl and Heteroaryl Derivatives

  • 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine : The fluorophenyl group introduces strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes. This compound showed a 96.79% yield in synthesis, suggesting efficient reactivity of the 4-fluoroaniline group .
  • Its monoisotopic mass (220.051574) and ChemSpider ID (25076481) are well-documented .

Cycloalkyl Derivatives

  • 5-Chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine (NBI-27914) : This compound, with a cyclopropylmethyl group and additional substituents, demonstrated activity as a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, reducing stress-induced alcohol intake in preclinical models .
  • 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1250038-98-2): The cyclopropyl group here is directly attached to the pyrimidine ring, differing from the cyclopropylmethyl chain. Its safety data sheet highlights irritant hazards, suggesting handling precautions for similar compounds .

Enzyme Inhibition

  • SARS-CoV-2 Mpro Inhibitors : Analogs like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine were identified as potent inhibitors using machine learning and molecular docking. The chloro and pyrazolo groups contribute to hydrophobic interactions with the protease active site .
  • PI5P4Kγ Inhibitors: 6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 40) exhibited brain penetrance and selectivity for phosphatidylinositol-5-phosphate 4-kinase γ, highlighting the role of sulfonyl groups in enhancing blood-brain barrier permeability .

Receptor Modulation

  • mAChR M4 Modulators: Tricyclic pyrimidine derivatives, such as pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-amine, act as positive allosteric modulators of mAChR M4. These compounds demonstrate the importance of fused heterocyclic systems in receptor specificity .

Molecular Properties

Compound Molecular Weight Key Substituents Biological Target
6-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine ~197.65 Cyclopropylmethyl Not reported
NBI-27914 ~485.70 Cyclopropylmethyl, Trichlorophenyl CRHR1
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine 220.66 Pyridylmethyl Not reported
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine 340.0 Thienopyrimidine, Methylsulfonyl PI5P4Kγ

Preparation Methods

Method Summary (Suzuki Coupling Approach):

Step Description
1 Under nitrogen atmosphere, mix 4-chloropyrimidine-5-amine derivative with cyclopropyl boric acid in a solvent mixture of dioxane and water (3:2 v/v).
2 Add palladium catalyst (tetratriphenylphosphine palladium and palladium quaternary catalyst) and perform nitrogen bubbling for deoxygenation.
3 Heat the reaction mixture at 50-70 °C for 18-20 hours under nitrogen flow with stirring; monitor reaction completion by TLC.
4 Cool to room temperature, filter, concentrate to remove solvent, extract with ethyl acetate, dry over sodium sulfate, concentrate, and purify by silica gel column chromatography to obtain pure 4-chloro-6-cyclopropylpyrimidine-5-amine.

This approach avoids expensive zinc reagents, uses stable, readily available boric acid derivatives, and is suitable for scale-up.

Introduction of the N-(cyclopropylmethyl)amine Group

The N-(cyclopropylmethyl) substituent is introduced by nucleophilic aromatic substitution (SNAr) on the 4-chloropyrimidine ring or by palladium-catalyzed amination.

General Procedure for Amination:

  • The 4-chloro substituent on the pyrimidine ring is selectively displaced by the cyclopropylmethylamine nucleophile.
  • The reaction is typically carried out in an alcoholic solvent such as n-butanol or methanol.
  • A base such as Diisopropylethylamine (DiPEA) is used to facilitate amine substitution.
  • Microwave irradiation or heating at elevated temperatures (70-160 °C) accelerates the reaction.
  • After completion (monitored by LC-MS or TLC), the reaction mixture is concentrated and purified by chromatography or HPLC to isolate the desired product.

Example Reaction Conditions:

Parameter Condition
Solvent n-Butanol or Methanol
Base Diisopropylethylamine (3-4 equiv)
Temperature 70-160 °C (microwave or conventional heating)
Time 4-8 hours
Purification Silica gel chromatography or HPLC

This method has been demonstrated to yield the desired N-(cyclopropylmethyl) substituted pyrimidine derivatives in moderate to good yields (50-70%).

Detailed Reaction Sequence and Purification

The preparation typically follows these steps:

Research Findings and Analytical Data

  • NMR Data : Characteristic proton signals for the cyclopropylmethyl group appear in the aliphatic region (0.2-1.2 ppm), while aromatic pyrimidine protons resonate downfield (6.7-8.0 ppm).
  • HRMS confirms molecular ion peaks consistent with the calculated mass for this compound derivatives.
  • Purity : Chromatographic methods yield high-purity compounds suitable for biological evaluation.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Yield Advantages Limitations
Suzuki Coupling (Patented) Cyclopropyl boric acid, Pd catalyst Cross-coupling 50-70 °C, 18-20 h, dioxane/water Moderate to high Stable reagents, scalable Requires Pd catalyst
Nucleophilic Aromatic Substitution Cyclopropylmethylamine, base (DiPEA) SNAr 70-160 °C, 4-8 h, n-BuOH or MeOH 50-70% Simple reagents, microwave heating Elevated temperature needed
Zinc Reagent Method (Literature) Cyclopropyl zinc bromide Organometallic coupling Various <38% Direct coupling Expensive, unstable reagent

Q & A

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodology : Administer the compound intravenously/orally to rodents. Collect plasma at intervals (0–24 h) for LC-MS/MS analysis of Cmax, Tmax, and half-life. Assess brain penetration via BBB permeability assays. Compare with computational ADMET predictions to refine dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
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6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

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